CMP-9-fluoresceinyl-NeuAc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CMP-9-fluoresceinyl-NeuAc is synthesized through a multi-step process. Initially, 5-acylamido-9-amino-3,5,9-tridesoxy-β-D-glycero-D-galactonoulosonic acid is reacted with cytidine phosphate in the presence of CMP-sialic acid synthase. This intermediate is then reacted with a fluorescing compound to yield this compound . The overall yield of this synthesis is approximately 17% .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
CMP-9-fluoresceinyl-NeuAc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: The fluoresceinyl moiety can undergo redox reactions, altering its fluorescence properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Nucleophiles: Such as amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluoresceinyl moiety can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Scientific Research Applications
CMP-9-fluoresceinyl-NeuAc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of CMP-9-fluoresceinyl-NeuAc involves its incorporation into glycoconjugates through the action of sialyltransferases. These enzymes transfer the fluorescently labeled sialic acid to specific acceptor molecules, allowing for the visualization and tracking of sialic acid residues in biological systems . The molecular targets include glycoproteins and glycolipids, and the pathways involved are those related to sialylation processes .
Comparison with Similar Compounds
CMP-9-fluoresceinyl-NeuAc is unique due to its fluorescent labeling, which allows for easy detection and imaging. Similar compounds include:
CMP-NeuAc: The non-fluorescent parent compound used in sialylation reactions.
CMP-9-amino-NeuAc: Another derivative with different functional groups at the C-9 position.
CMP-9-fluoresceinylthioureido-N-acetylneuraminic acid: A similar fluorescently labeled sialic acid used in fluorometric assays.
These compounds share similar core structures but differ in their functional groups and labeling, which affects their specific applications and properties.
Properties
Molecular Formula |
C41H43N6O20PS |
---|---|
Molecular Weight |
1002.8 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-[(2R)-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H43N6O20PS/c1-16(48)44-30-24(51)13-40(37(57)58,67-68(60,61)62-15-28-32(54)33(55)35(64-28)47-9-8-29(42)46-39(47)59)65-34(30)31(53)25(52)14-43-38(69)45-17-2-5-21-20(10-17)36(56)66-41(21)22-6-3-18(49)11-26(22)63-27-12-19(50)4-7-23(27)41/h2-12,24-25,28,30-35,49-55H,13-15H2,1H3,(H,44,48)(H,57,58)(H,60,61)(H2,42,46,59)(H2,43,45,69)/t24-,25+,28+,30+,31?,32+,33+,34+,35+,40+/m0/s1 |
InChI Key |
YWMCZPHJBGZHCE-HOOFLAINSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C([C@@H](CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=CC(=NC8=O)N)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)(C(=O)O)OP(=O)(O)OCC7C(C(C(O7)N8C=CC(=NC8=O)N)O)O)O |
Origin of Product |
United States |
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